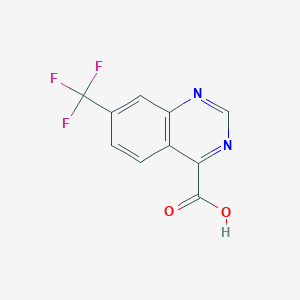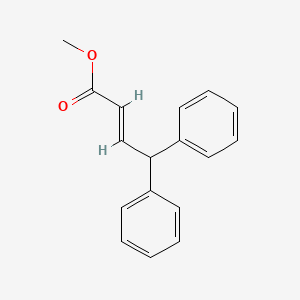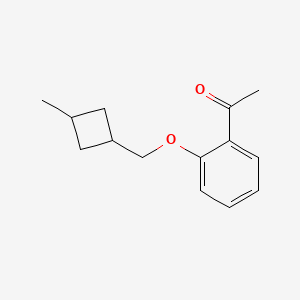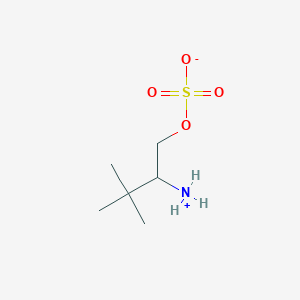
2-Ammonio-3,3-dimethylbutyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ammonio-3,3-dimethylbutyl sulfate is a chemical compound with the molecular formula C₆H₁₅NO₄S and a molecular weight of 197.25 g/mol . It is primarily used for research purposes and is known for its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ammonio-3,3-dimethylbutyl sulfate typically involves the reaction of 3,3-dimethylbutylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,3-dimethylbutylamine+H2SO4→2-Ammonio-3,3-dimethylbutyl sulfate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
2-Ammonio-3,3-dimethylbutyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ammonium group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-Ammonio-3,3-dimethylbutyl sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ammonio-3,3-dimethylbutyl sulfate involves its interaction with specific molecular targets. The ammonium group can form ionic bonds with negatively charged sites on biomolecules, influencing their structure and function. The sulfate group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ammonio-2-phenylethyl sulfate
- 2-Ammonio-3-phenylpropyl sulfate
- 2-Ammonio-4-methylpentyl sulfate
Uniqueness
2-Ammonio-3,3-dimethylbutyl sulfate is unique due to its specific structural features, such as the presence of a dimethylbutyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C6H15NO4S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
(2-azaniumyl-3,3-dimethylbutyl) sulfate |
InChI |
InChI=1S/C6H15NO4S/c1-6(2,3)5(7)4-11-12(8,9)10/h5H,4,7H2,1-3H3,(H,8,9,10) |
Clave InChI |
RYNOUJRGTBCEPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(COS(=O)(=O)[O-])[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)


![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)

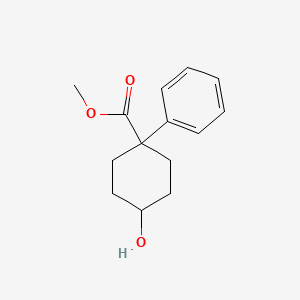
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)


